Bermoprofen
Overview
Description
Bermoprofen is a non-steroidal anti-inflammatory drug (NSAID) with the chemical name 10,11-Dihydro-α,8-dimethyl-11-oxodibenz[b,f]oxepin-2-acetic acid . It is known for its anti-inflammatory, analgesic, and antipyretic properties . The compound has a molecular formula of C18H16O4 and a molecular weight of 296.32 g/mol .
Scientific Research Applications
Bermoprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties . It is used in the study of gastric ulcers and has shown significant inhibition of lipopolysaccharide-induced fever in rabbits . The compound is also used in the preparation of immediate-release granules to prolong its duration of action and reduce side effects . Additionally, this compound has been investigated for its potential use in treating various inflammatory conditions and pain management .
Mechanism of Action
Bermoprofen is a non-selective inhibitor of cyclooxygenase (COX), an enzyme involved in prostaglandin synthesis . Prostaglandins are mediators of pain and fever. By inhibiting COX, this compound can reduce these symptoms .
Relevant Papers There are several papers associated with this compound. For instance, one paper discusses the antipyretic activity of this compound in rabbits with lipopolysaccharide-induced fever . Another paper investigates the inhibition of prostaglandin generation by this compound in the rabbit brain . These papers provide valuable insights into the pharmacological properties of this compound.
Preparation Methods
Bermoprofen can be synthesized through a multi-step process. The reaction of 2-iodo-5-methylbenzoic acid with 4-hydroxyacetophenone in the presence of potassium carbonate in nitrobenzene at 150°C yields 2-(4-acetylphenoxy)-5-methylbenzoic acid . This intermediate is then reduced with lithium aluminum hydride in refluxing tetrahydrofuran to form 2-[4-(1-hydroxyethyl)phenoxy]-5-methylbenzyl alcohol . The alcohol is converted to 2-[4-(1-chloroethyl)phenoxy]-5-methylbenzyl chloride using thionyl chloride in refluxing chloroform . The chloride is treated with sodium cyanide in refluxing dioxane-ethanol-water to yield the dinitrile, which is hydrolyzed with potassium hydroxide in refluxing ethanol-water to form 2-[4-[2-(carboxymethyl)-4-methylphenoxy]phenyl]propionic acid . Finally, this compound is cyclized using polyphosphoric acid at 120°C to produce this compound .
Chemical Reactions Analysis
Bermoprofen undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reduction and thionyl chloride for substitution . The major products formed from these reactions include intermediates such as 2-[4-(1-hydroxyethyl)phenoxy]-5-methylbenzyl alcohol and 2-[4-(1-chloroethyl)phenoxy]-5-methylbenzyl chloride .
Comparison with Similar Compounds
Bermoprofen is similar to other NSAIDs such as ibuprofen, naproxen, and diclofenac . it is unique in its chemical structure and potency. This compound has shown greater potency in inhibiting lipopolysaccharide-induced fever compared to other NSAIDs . Similar compounds include ibuprofen, naproxen, diclofenac, and ketoprofen .
Properties
IUPAC Name |
2-(8-methyl-5-oxo-6H-benzo[b][1]benzoxepin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-10-3-5-16-13(7-10)9-15(19)14-8-12(11(2)18(20)21)4-6-17(14)22-16/h3-8,11H,9H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHLODZXMGOGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(C)C(=O)O)C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868150 | |
Record name | Bermoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78499-27-1 | |
Record name | Bermoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78499-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bermoprofen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078499271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bermoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BERMOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWU66767HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.